molecular formula C27H25BrN4O3S B567516 tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate CAS No. 1235036-16-4

tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate

Cat. No.: B567516
CAS No.: 1235036-16-4
M. Wt: 565.486
InChI Key: MHSIKILHKGQXMY-UHFFFAOYSA-N
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Description

tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate is a complex organic compound that features a tert-butyl group, a benzo[d]thiazole moiety, and a bromopicolinate structure

Preparation Methods

The synthesis of tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate typically involves multiple steps. The synthetic route often starts with the preparation of the benzo[d]thiazole moiety, followed by the formation of the dihydroisoquinoline structure. The final step involves the introduction of the tert-butyl group and the bromopicolinate moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The dihydroisoquinoline structure can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom in the bromopicolinate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The dihydroisoquinoline structure may also play a role in binding to biological targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and dihydroisoquinoline-based molecules. Compared to these compounds, tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate is unique due to the presence of the tert-butyl group and the bromopicolinate moiety, which may confer specific chemical and biological properties. Other similar compounds include:

  • Benzo[d]thiazole-2-carboxylate derivatives
  • Dihydroisoquinoline-3-carboxylate derivatives
  • Bromopicolinate-based compounds

These compounds may share some reactivity and applications but differ in their specific structures and properties.

Biological Activity

tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate (CAS No. 1235036-16-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H25BrN4O3S, with a molecular weight of 565.48 g/mol. The compound features a brominated picolinate moiety and a benzo[d]thiazole group, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC27H25BrN4O3S
Molecular Weight565.48 g/mol
CAS Number1235036-16-4
Log P (Octanol-Water)2.68 - 3.68

Pharmacological Profile

Research indicates that this compound exhibits several notable pharmacological activities:

  • CYP Enzyme Inhibition : The compound has been identified as an inhibitor of multiple cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. This inhibition can affect drug metabolism and pharmacokinetics, potentially leading to drug-drug interactions .
  • Blood-Brain Barrier Permeability : It has been noted that this compound is permeable to the blood-brain barrier (BBB), which is crucial for drugs targeting central nervous system disorders .
  • Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties due to its structural similarity to other bioactive compounds that exhibit cytotoxic effects on cancer cells.

The exact mechanism of action for this compound remains under investigation. However, its ability to inhibit CYP enzymes suggests it may alter the metabolism of endogenous substrates or co-administered drugs, which could contribute to its therapeutic effects.

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death in breast cancer and lung cancer cell lines compared to control groups .

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)30

Neuropharmacological Effects

In another study focusing on neuropharmacological effects, the compound was shown to enhance cognitive function in animal models by modulating neurotransmitter levels in the brain . This suggests potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl 6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O3S/c1-27(2,3)35-25(34)23-19(28)11-12-22(30-23)32-14-13-16-7-6-8-17(18(16)15-32)24(33)31-26-29-20-9-4-5-10-21(20)36-26/h4-12H,13-15H2,1-3H3,(H,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSIKILHKGQXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732096
Record name tert-Butyl 6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-3,4-dihydroisoquinolin-2(1H)-yl}-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235036-16-4
Record name 1,1-Dimethylethyl 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-bromo-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235036-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-3,4-dihydroisoquinolin-2(1H)-yl}-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cs2CO3 (4.1 g, 12.6 mmol) and 4A sieves were dried under high vacuum at 150° C. for 6 to 10 hours before the start of the reaction. After cooling to room temperature, compound 94A (0.736 g, 2.53 mmol) and compound 1B (1.62 g, 3 mmol) were transferred to the reaction vessel and the atmosphere was purged with nitrogen. 12 mL of anhydrous DMA were then added and the reaction was stirred at 120° C. for 12 hours. The cooled reaction mixture was then diluted with ethyl acetate and 10% citric acid. The organic phase was washed three times with citric acid, once with water and brine, and dried over Na2SO4. Concentration afforded an orange film/foam. Purification on Flash Master (SiO2, ethyl acetate/petroleum ether 0:100 to 40:60) afforded a white solid (1.15 g, 80% yield): 1H NMR (300 MHz, DMSO-d6) δ ppm 12.84 (1H, s), 8.03 (1H, d), 7.77 (2H, m), 7.58 (1H, d), 7.40 (4H, m), 6.86 (1H, d), 4.92 (2H, s), 3.78 (2H, t), 3.01 (2H, t), 1.34 (9H, s).
Name
Cs2CO3
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.736 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

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